molecular formula C6H7N3O3S B14702280 2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester CAS No. 20751-80-8

2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester

Cat. No.: B14702280
CAS No.: 20751-80-8
M. Wt: 201.21 g/mol
InChI Key: OPCWQJAUNKMKSI-UHFFFAOYSA-N
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Description

2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester is a heterocyclic compound that contains a thiazole ring Thiazole rings are known for their aromaticity and are found in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Reduction: 2-Thiazolecarboximidic acid, 5-amino-, ethyl ester.

    Hydrolysis: 2-Thiazolecarboximidic acid, 5-nitro-.

Scientific Research Applications

2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly those targeting bacterial infections.

    Industry: Used in the synthesis of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The thiazole ring can also interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolecarboximidic acid, 5-amino-, ethyl ester: Similar structure but with an amino group instead of a nitro group.

    2-Thiazolecarboximidic acid, 5-nitro-: Similar structure but without the ethyl ester group.

Uniqueness

2-Thiazolecarboximidic acid, 5-nitro-, ethyl ester is unique due to the presence of both the nitro group and the ethyl ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

20751-80-8

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

ethyl 5-nitro-1,3-thiazole-2-carboximidate

InChI

InChI=1S/C6H7N3O3S/c1-2-12-5(7)6-8-3-4(13-6)9(10)11/h3,7H,2H2,1H3

InChI Key

OPCWQJAUNKMKSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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